molecular formula C21H26N4O4S B10988926 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide

Cat. No.: B10988926
M. Wt: 430.5 g/mol
InChI Key: KWLJSVNNCTUMLX-UHFFFAOYSA-N
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Description

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzazepine core, which is a bicyclic structure known for its biological activity, and a thiadiazole moiety, which is often associated with antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzylamine and a ketone. This step often requires acidic or basic conditions to facilitate the cyclization.

    Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized from a precursor such as thiosemicarbazide, which undergoes cyclization with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzazepine and thiadiazole moieties through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the benzazepine core.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It can serve as a lead compound in drug discovery programs targeting various diseases.

Medicine

Medically, the compound’s structure suggests potential applications in developing new pharmaceuticals. Its benzazepine core is known for its activity in the central nervous system, while the thiadiazole moiety could provide antimicrobial or anti-inflammatory effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or bioactivity.

Mechanism of Action

The mechanism of action of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzazepine core may interact with neurotransmitter receptors in the brain, while the thiadiazole moiety could inhibit microbial enzymes or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)propanamide: Lacks the thiadiazole moiety but retains the benzazepine core.

    N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide: Lacks the benzazepine core but retains the thiadiazole moiety.

Uniqueness

The uniqueness of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide lies in its combination of a benzazepine core and a thiadiazole moiety. This dual functionality provides a broad spectrum of potential biological activities and chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C21H26N4O4S/c1-13(2)9-19-23-24-21(30-19)22-18(26)6-8-25-7-5-14-10-16(28-3)17(29-4)11-15(14)12-20(25)27/h5,7,10-11,13H,6,8-9,12H2,1-4H3,(H,22,24,26)

InChI Key

KWLJSVNNCTUMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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